Forskolin

Catalog No.
S528356
CAS No.
66575-29-9
M.F
C22H34O7
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Forskolin

CAS Number

66575-29-9

Product Name

Forskolin

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1

InChI Key

OHCQJHSOBUTRHG-KGGHGJDLSA-N

SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O

Solubility

Soluble in DMSO

Synonyms

Coleonol, colforsin, Forskolin, N,N-dimethyl-beta-alanine-5-(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho(2,1-b)pyran-6-yl ester HCl, NKH 477, NKH-477, NKH477

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O

Description

The exact mass of the compound Forskolin is 410.2305 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 375489. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Forskolin is a labdane diterpenoid derived from the plant Coleus forskohlii, also known as Indian coleus. It is recognized for its role in increasing levels of cyclic adenosine monophosphate (cAMP) by stimulating the enzyme adenylate cyclase, making it a significant compound in biochemical research and therapeutic applications. Forskolin has a complex chemical structure characterized by multiple functional groups, including hydroxyl and carbonyl groups, which contribute to its biological activity and reactivity .

Due to its functional groups. Key reactions include:

  • Acylation: The introduction of acyl groups can modify the hydroxyl groups, affecting its biological activity.
  • Alkylation: This reaction can enhance the lipophilicity of forskolin, potentially improving its pharmacokinetic properties.
  • Dehydration: Removal of water can lead to the formation of double bonds, altering the compound’s reactivity and stability.
  • Oxidation and Reduction: These reactions can modify the oxidation state of functional groups, impacting forskolin's biological efficacy .

Forskolin exhibits several biological activities:

  • Adenylate Cyclase Stimulation: It activates adenylate cyclase, leading to increased cAMP levels, which is crucial for various cellular signaling pathways.
  • Positive Inotropic Effects: Forskolin enhances heart muscle contraction, making it potentially useful in treating heart failure .
  • Antihypertensive Properties: It has been shown to lower blood pressure by relaxing vascular smooth muscle .
  • Fat Loss and Lean Muscle Gain: Forskolin has been studied for its effects on body composition, showing potential in reducing fat mass while increasing lean body mass in humans .

Forskolin can be synthesized through various methods:

  • Natural Extraction: The primary source is the root of Coleus forskohlii, where it accumulates in oil bodies.
  • Total Chemical Synthesis: A reported synthesis involves photocyclization of a synthetic intermediate followed by a singlet oxygen Diels-Alder reaction. This method allows for the creation of forskolin from simpler precursors .
  • Biosynthesis in Yeast: Recent studies have successfully engineered yeast to produce forskolin by introducing specific genes responsible for its biosynthetic pathway, allowing for sustainable production .

Forskolin has several applications across various fields:

  • Pharmaceuticals: Used in treatments for heart conditions and hypertension due to its positive inotropic and vasodilatory effects.
  • Research: Commonly employed in laboratory settings to investigate cellular signaling pathways involving cAMP.
  • Weight Management: Investigated as a supplement for weight loss and body composition improvement .

Research indicates that forskolin interacts with various biological systems:

  • Protein Kinase A Activation: Forskolin's ability to elevate cAMP levels activates protein kinase A, influencing numerous signaling pathways.
  • Cancer Research: Studies suggest that forskolin may inhibit cancer cell migration and proliferation through cAMP-mediated mechanisms .
  • Drug Interactions: Forskolin may enhance the effects of certain medications, particularly those targeting cardiovascular health.

Several compounds share structural or functional similarities with forskolin. Below is a comparison highlighting their unique characteristics:

CompoundSourceKey Features
Colforsin DaropateSynthetic derivativeMore potent cAMP elevating effects than forskolin
NKH477Synthetic derivativeUsed in treating heart failure; similar mechanism
FSK88Synthetic derivativePotentially more effective at raising cAMP levels
13R-manoyl oxidePrecursor in biosynthesisDirect precursor to forskolin
Diterpene derivativesVarious natural sourcesShare structural elements but differ in biological activity

Forskolin's unique tetrahydropyran-derived heterocyclic ring and specific functional group arrangements distinguish it from these compounds, contributing to its distinct pharmacological properties .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

410.23045342 g/mol

Monoisotopic Mass

410.23045342 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1F7A44V6OU

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adjuvants, Immunologic

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Phosphorus-oxygen lyases [EC:4.6.1.-]
ADCY [HSA:107 108 109 196883 111 112 113 114 115 55811] [KO:K08041 K08042 K08043 K08044 K08045 K08046 K08047 K08048 K08049 K11265]

Pictograms

Irritant

Irritant

Other CAS

66575-29-9

Wikipedia

Forskolin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Modify: 2023-08-15
1: St John HC, Hansen SJ, Pike JW. Analysis of SOST expression using large minigenes reveals the MEF2C binding site in the evolutionarily conserved region (ECR5) enhancer mediates forskolin, but not 1,25-dihydroxyvitamin D(3) or TGFβ(1) responsiveness. J Steroid Biochem Mol Biol. 2015 Sep 7. pii: S0960-0760(15)30063-7. doi: 10.1016/j.jsbmb.2015.09.005. [Epub ahead of print] Review. PubMed PMID: 26361013; PubMed Central PMCID: PMC4781661.
2: Wagh VD, Patil PN, Surana SJ, Wagh KV. Forskolin: upcoming antiglaucoma molecule. J Postgrad Med. 2012 Jul-Sep;58(3):199-202. Review. PubMed PMID: 23023353.
3: Alasbahi RH, Melzig MF. Forskolin and derivatives as tools for studying the role of cAMP. Pharmazie. 2012 Jan;67(1):5-13. Review. PubMed PMID: 22393824.
4: Insel PA, Ostrom RS. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling. Cell Mol Neurobiol. 2003 Jun;23(3):305-14. Review. PubMed PMID: 12825829.
5: De Souza NJ. Industrial development of traditional drugs: the forskolin example. A mini-review. J Ethnopharmacol. 1993 Mar;38(2-3):177-80. Review. PubMed PMID: 8510466.
6: Bhat SV. Forskolin and congeners. Fortschr Chem Org Naturst. 1993;62:1-74. Review. PubMed PMID: 8349218.
7: Laurenza A, Sutkowski EM, Seamon KB. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? Trends Pharmacol Sci. 1989 Nov;10(11):442-7. Review. PubMed PMID: 2692256.
8: Schlepper M, Thormann J, Mitrovic V. Cardiovascular effects of forskolin and phosphodiesterase-III inhibitors. Basic Res Cardiol. 1989;84 Suppl 1:197-212. Review. PubMed PMID: 2530974.
9: Georgieva Zh, Uzunov P. [The diterpene forskolin--a valuable agent for demonstrating the role of the cyclic 3',5'-adenosine monophosphate system in physiological processes]. Eksp Med Morfol. 1988;27(1):56-61. Review. Bulgarian. PubMed PMID: 2836155.
10: Seamon KB, Daly JW. Forskolin: its biological and chemical properties. Adv Cyclic Nucleotide Protein Phosphorylation Res. 1986;20:1-150. Review. PubMed PMID: 3028083.
11: Ammon HP, Müller AB. Forskolin: from an ayurvedic remedy to a modern agent. Planta Med. 1985 Dec;(6):473-7. Review. PubMed PMID: 3006108.
12: Mokhtari A, Do Khac L, Tanfin Z, Harbon S. Forskolin modulates cyclic AMP generation in the rat myometrium. Interactions with isoproterenol and prostaglandins E2 and I2. J Cyclic Nucleotide Protein Phosphor Res. 1985;10(3):213-27. Review. PubMed PMID: 2991348.
13: Daly JW. Forskolin, adenylate cyclase, and cell physiology: an overview. Adv Cyclic Nucleotide Protein Phosphorylation Res. 1984;17:81-9. Review. PubMed PMID: 6328947.
14: Hedin L, Rosberg S. Forskolin effects on the cAMP system and steroidogenesis in the immature rat ovary. Mol Cell Endocrinol. 1983 Nov;33(1):69-80. Review. PubMed PMID: 6315510.
15: Sano M. [Forskolin and adenylate cyclase]. Tanpakushitsu Kakusan Koso. 1983 Jun;28(7):943-50. Review. Japanese. PubMed PMID: 6351176.
16: de Souza NJ, Dohadwalla AN, Reden J. Forskolin: a labdane diterpenoid with antihypertensive, positive inotropic, platelet aggregation inhibitory, and adenylate cyclase activating properties. Med Res Rev. 1983 Apr-Jun;3(2):201-19. Review. PubMed PMID: 6345959.
17: Seamon KB, Daly JW. Forskolin: a unique diterpene activator of cyclic AMP-generating systems. J Cyclic Nucleotide Res. 1981;7(4):201-24. Review. PubMed PMID: 6278005.

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